molecular formula C12H14N4O3 B5243740 5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole

5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole

Cat. No.: B5243740
M. Wt: 262.26 g/mol
InChI Key: YXPABINOQSWFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole is a complex organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a benzoxadiazole ring substituted with a nitro group and a 3-methylpiperidin-1-yl group. Benzoxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of o-nitroaniline with a suitable reagent such as phosgene or triphosgene.

    Substitution with 3-Methylpiperidine: The nitro group on the benzoxadiazole ring is then substituted with 3-methylpiperidine through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, where the piperidine ring may be oxidized to form piperidinones.

    Substitution: The benzoxadiazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

    Reduction: 5-(3-Methylpiperidin-1-yl)-4-amino-2,1,3-benzoxadiazole.

    Oxidation: 5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-piperidinone.

    Substitution: Various substituted benzoxadiazoles depending on the electrophile used.

Scientific Research Applications

5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The piperidine ring may also play a role in binding to specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methylpiperidin-1-yl)-2,1,3-benzoxadiazole: Lacks the nitro group, which may result in different biological activities.

    4-Nitro-2,1,3-benzoxadiazole: Lacks the piperidine ring, which may affect its binding properties and biological activities.

    5-(3-Methylpiperidin-1-yl)-4-amino-2,1,3-benzoxadiazole: The amino group may result in different reactivity and biological effects compared to the nitro group.

Uniqueness

5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole is unique due to the presence of both the nitro group and the 3-methylpiperidin-1-yl group, which confer specific chemical reactivity and biological activities. The combination of these functional groups allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

5-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-8-3-2-6-15(7-8)10-5-4-9-11(14-19-13-9)12(10)16(17)18/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPABINOQSWFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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